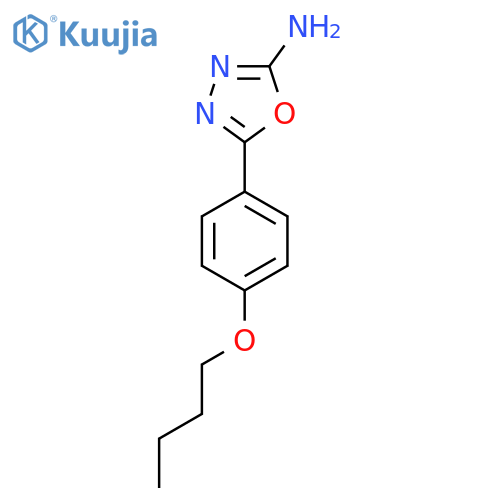

Cas no 91643-58-2 (5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine

- AOD100038

- NE26440

- 2-amino-5-(4-butoxyphenyl)-1,3,4-oxadiazole

- Z432067010

- 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

-

- インチ: 1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15)

- InChIKey: GXIQQCJUWDVEJP-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(C2=NN=C(N)O2)=CC=1)CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 220

- トポロジー分子極性表面積: 74.2

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2145-0169-2.5g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95%+ | 2.5g |

$436.0 | 2023-09-06 | |

| TRC | B431618-100mg |

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 100mg |

$ 95.00 | 2022-06-07 | ||

| Life Chemicals | F2145-0169-1g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95%+ | 1g |

$218.0 | 2023-09-06 | |

| Life Chemicals | F2145-0169-10g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95%+ | 10g |

$916.0 | 2023-09-06 | |

| Life Chemicals | F2145-0169-0.25g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95%+ | 0.25g |

$196.0 | 2023-09-06 | |

| Enamine | EN300-42660-5.0g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95.0% | 5.0g |

$743.0 | 2025-02-20 | |

| Enamine | EN300-42660-0.25g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95.0% | 0.25g |

$92.0 | 2025-02-20 | |

| Aaron | AR019VH5-5g |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95% | 5g |

$1047.00 | 2025-02-08 | |

| Aaron | AR019VH5-50mg |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95% | 50mg |

$83.00 | 2025-02-08 | |

| 1PlusChem | 1P019V8T-500mg |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |

91643-58-2 | 95% | 500mg |

$264.00 | 2025-03-04 |

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine 関連文献

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amineに関する追加情報

Recent Advances in the Study of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 91643-58-2): A Comprehensive Research Brief

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 91643-58-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The compound belongs to the 1,3,4-oxadiazole family, a class of heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the butoxyphenyl moiety in 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine enhances its lipophilicity, which may improve its pharmacokinetic properties. Recent studies have focused on optimizing its synthesis to achieve higher yields and purity, as well as elucidating its interaction with biological targets.

One of the key areas of investigation has been the compound's potential as an antimicrobial agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings suggest its potential as a novel therapeutic option for combating antibiotic-resistant infections.

In addition to its antimicrobial properties, recent research has explored the compound's anticancer potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine inhibits the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. The study identified the compound's ability to induce apoptosis via the mitochondrial pathway, highlighting its potential as a targeted therapy. Further in vivo studies are needed to validate these findings and assess its safety profile.

The synthetic pathways for 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine have also been refined in recent years. A 2023 paper in Organic & Biomolecular Chemistry described a novel, one-pot synthesis method that significantly reduces reaction time and improves yield. This advancement is critical for scaling up production and facilitating further pharmacological studies. Additionally, computational modeling studies have provided insights into the compound's structure-activity relationship, aiding in the design of derivatives with enhanced efficacy.

Despite these promising developments, challenges remain in the clinical translation of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the compound's full therapeutic potential.

In conclusion, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 91643-58-2) represents a versatile scaffold with significant promise in drug discovery. Its dual antimicrobial and anticancer activities, coupled with advancements in synthetic methodologies, make it a compelling subject for future research. Continued exploration of its mechanisms and optimization of its pharmacological properties will be crucial for its progression into clinical trials.

91643-58-2 (5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine) 関連製品

- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)

- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)

- 2248318-02-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate)

- 1207049-50-0(methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate)

- 2165727-15-9(1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 1804790-74-6(2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)

- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)

- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)

- 2172571-26-3(5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide)